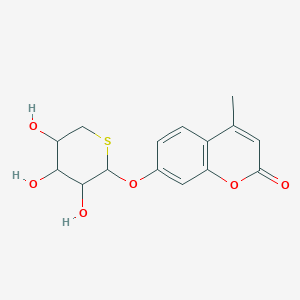
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Odiparcil is an orally-available small molecule developed for the treatment of several subtypes of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It can potentially decrease the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes (MPS I, II, IVa, VI, and VII) .
Méthodes De Préparation
The synthetic routes and reaction conditions for odiparcil involve the use of β-D-xyloside derivatives. These derivatives are substrates of galactosyltransferase I, the enzyme responsible for the attachment of a galactosyl molecule to protein-bound xylose, which is required for the synthesis of O-glycosylated proteoglycans . Industrial production methods for odiparcil are not widely detailed in public literature, but it involves standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Odiparcil undergoes several types of chemical reactions, including:
Oxidation: Odiparcil can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Odiparcil can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Odiparcil has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosaminoglycan synthesis and degradation.
Biology: Investigated for its role in cellular processes involving glycosaminoglycans.
Mécanisme D'action
Odiparcil changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells. This mechanism is relevant to tissues where glycosaminoglycans accumulate and are poorly addressed by enzyme replacement therapy. Odiparcil is well distributed in the body, including in tissues that are poorly vascularized or protected by barriers such as the eyes .
Comparaison Avec Des Composés Similaires
Odiparcil is unique compared to other similar compounds due to its oral availability and ability to reduce glycosaminoglycan accumulation in various tissues. Similar compounds include:
Enzyme Replacement Therapy (ERT): Unlike ERT, odiparcil is a small molecule that can penetrate tissues that are poorly vascularized.
β-D-xyloside derivatives: These compounds are substrates for glycosaminoglycan synthesis but may not have the same efficacy in reducing glycosaminoglycan accumulation as odiparcil.
Propriétés
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxythian-2-yl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNIQQUVJOPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861340 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
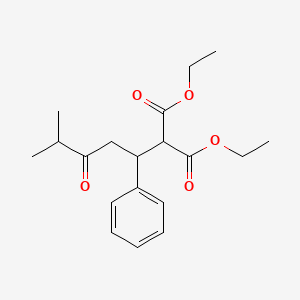
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
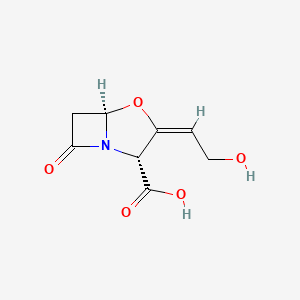
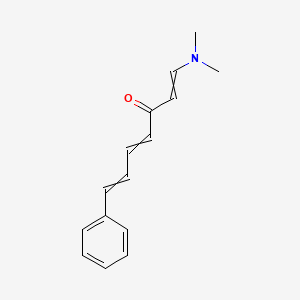
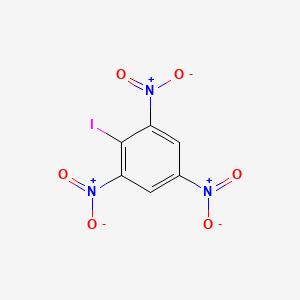
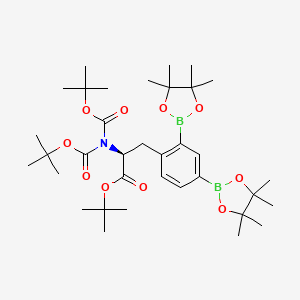

![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
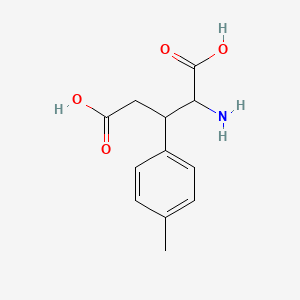
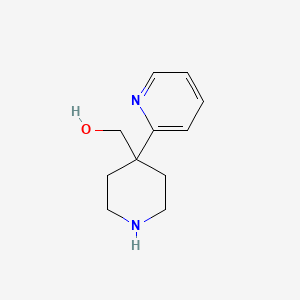

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
